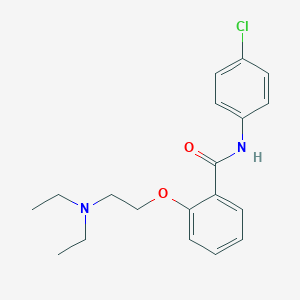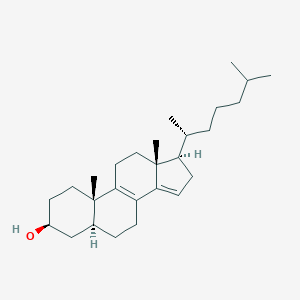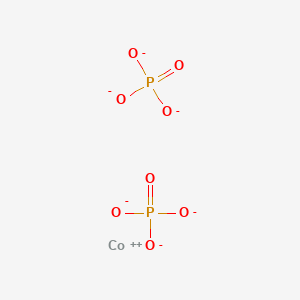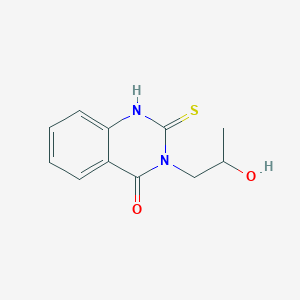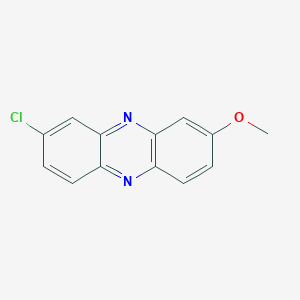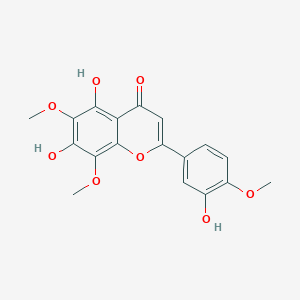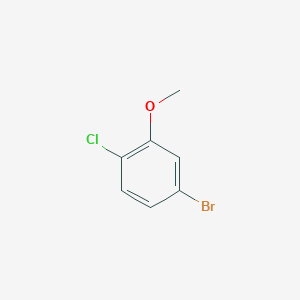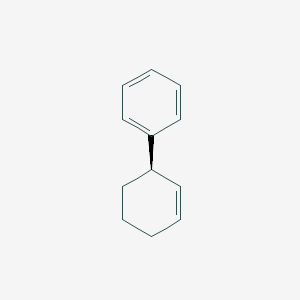
(3R)-3alpha-Phenyl-1-cyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Phenylcyclohexene is an organic compound characterized by a cyclohexene ring substituted with a phenyl group. This compound is notable for its chiral center, which gives rise to its ®-enantiomer. The presence of the phenyl group imparts unique chemical properties, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Phenylcyclohexene typically involves the cyclization of phenyl-substituted precursors under specific conditions. One common method is the catalytic hydrogenation of phenylcyclohexanone, followed by a dehydrogenation step to form the cyclohexene ring. The reaction conditions often include the use of palladium or platinum catalysts and hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods: Industrial production of ®-3-Phenylcyclohexene may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure consistent product quality. The use of chiral catalysts or chiral resolution techniques can enhance the enantiomeric purity of the compound, which is crucial for applications requiring high stereochemical specificity.
化学反応の分析
Types of Reactions: ®-3-Phenylcyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl-substituted cyclohexanones or cyclohexanols, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring, often using hydrogen gas and metal catalysts.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Phenylcyclohexanone, phenylcyclohexanol.
Reduction: Phenylcyclohexane.
Substitution: Halogenated, nitrated, or sulfonated derivatives of ®-3-Phenylcyclohexene.
科学的研究の応用
®-3-Phenylcyclohexene finds applications in various scientific fields:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of ®-3-Phenylcyclohexene involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexene ring can undergo conformational changes that influence its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
(S)-3-Phenylcyclohexene: The enantiomer of ®-3-Phenylcyclohexene, differing in its stereochemistry.
Phenylcyclohexane: Lacks the double bond present in the cyclohexene ring.
Cyclohexylbenzene: Similar structure but with a saturated cyclohexane ring.
Uniqueness: ®-3-Phenylcyclohexene is unique due to its chiral center and the presence of both a phenyl group and a cyclohexene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for stereoselective synthesis and potential therapeutic applications.
特性
CAS番号 |
17540-19-1 |
|---|---|
分子式 |
C12H14 |
分子量 |
158.24 g/mol |
IUPAC名 |
[(1R)-cyclohex-2-en-1-yl]benzene |
InChI |
InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2/t12-/m0/s1 |
InChIキー |
MUSXBUOOSTWNCY-LBPRGKRZSA-N |
SMILES |
C1CC=CC(C1)C2=CC=CC=C2 |
異性体SMILES |
C1CC=C[C@@H](C1)C2=CC=CC=C2 |
正規SMILES |
C1CC=CC(C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


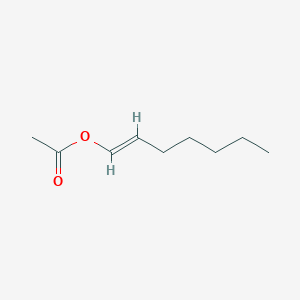

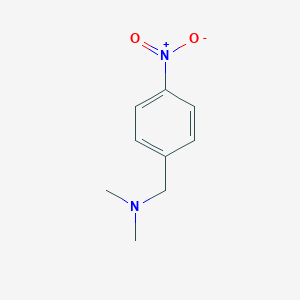
![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)
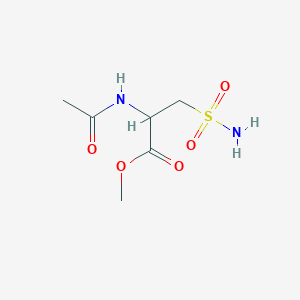
![n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B101530.png)
